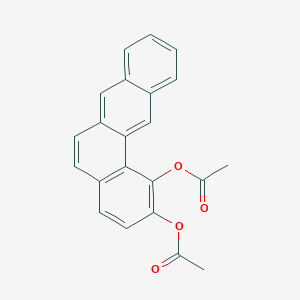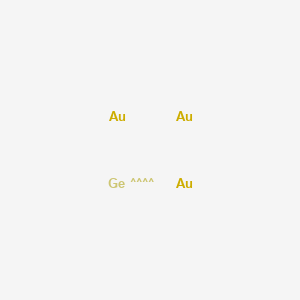
7-Methyl-tritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-tritriacontane is a long-chain aliphatic hydrocarbon with the molecular formula C34H70. It is a branched alkane, specifically a methylated derivative of tritriacontane. This compound is part of a larger class of hydrocarbons that are found in various natural sources, including plant waxes and microbial lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-tritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-tritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, it can participate in reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination and bromination, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Generally, no further reduction products as it is already saturated.
Substitution: Alkyl halides such as 7-chloro-tritriacontane or 7-bromo-tritriacontane.
Applications De Recherche Scientifique
7-Methyl-tritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of long-chain hydrocarbons and their interactions.
Biology: Investigated for its role in the lipid composition of plant cuticles and microbial membranes.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of 7-Methyl-tritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tritriacontane: The parent compound, a straight-chain hydrocarbon with 33 carbon atoms.
2-Methyltritriacontane: Another methylated derivative with the methyl group at the second carbon.
3-Methyltritriacontane: Similar to 7-Methyl-tritriacontane but with the methyl group at the third carbon.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical properties such as melting point and solubility. This positional isomerism can result in different biological activities and industrial applications compared to its isomers .
Propriétés
Numéro CAS |
80411-92-3 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
7-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-34(3)32-30-9-7-5-2/h34H,4-33H2,1-3H3 |
Clé InChI |
RCHPMILYLQAKSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
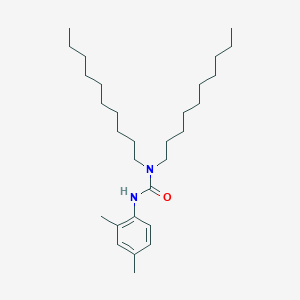
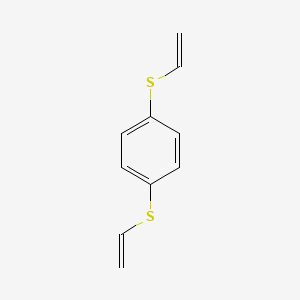
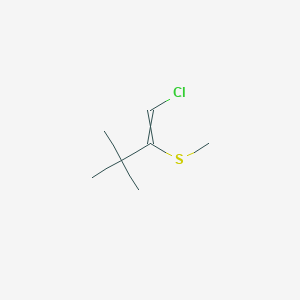
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
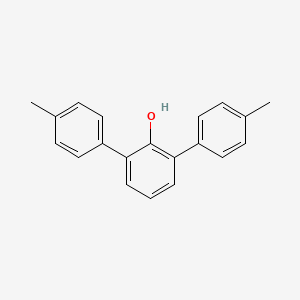
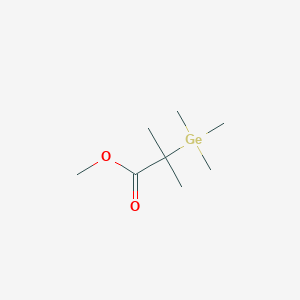
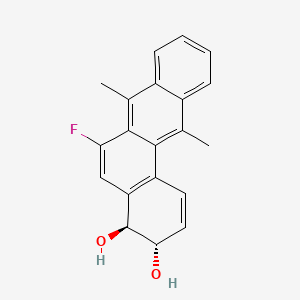

![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
